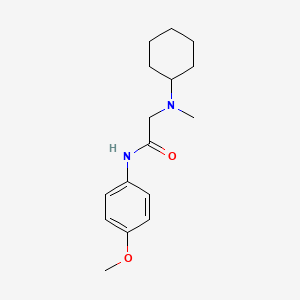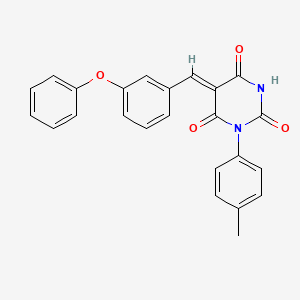![molecular formula C19H12BrClN2O2 B4579068 N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4579068.png)
N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Vue d'ensemble
Description
Compounds like "N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide" often involve complex aromatic systems with potential applications in materials science, pharmaceuticals, and organic synthesis. Their study involves detailed analysis of molecular structure, synthesis, reactivity, and physical and chemical properties.
Synthesis Analysis
The synthesis of such compounds usually involves multi-step organic reactions, including condensation, substitution, and amidification processes. For instance, compounds with similar structures have been synthesized through straightforward routes from unsubstituted precursors, optimized to yield biologically active molecules (Knaack et al., 2001).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are primary tools for determining the molecular structure, showcasing the arrangement of atoms and the geometry of the molecule. Studies often reveal complex intramolecular interactions and molecular conformations, such as hydrogen bonding and planarity of aromatic systems (Boechat et al., 2011).
Chemical Reactions and Properties
The reactivity of these compounds can be influenced by the presence of halogens and the acetamide group, affecting their participation in nucleophilic substitution reactions, condensation reactions, and their potential as intermediates in organic synthesis.
Physical Properties Analysis
Physical properties, including melting points, solubility in various solvents, and crystal structure, provide insights into the compound's suitability for further applications. For instance, the crystalline structure and solvatochromic effects under different conditions can be critical for material science applications (Jansukra et al., 2021).
Applications De Recherche Scientifique
Molecular Structure and Supramolecular Assembly
Research on compounds with structural similarities to N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has focused on their molecular structure, crystalline properties, and supramolecular assembly. Studies have examined how different substituents affect molecular conformation, hydrogen bonding patterns, and the formation of 3-D arrays through various intermolecular interactions (Boechat et al., 2011; Hazra et al., 2014). These studies provide foundational knowledge for designing materials with desired physical and chemical properties.
Synthesis and Antibacterial Activity
Compounds with acetamide groups, similar to the target compound, have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, a series of acetamide derivatives demonstrated promising antibacterial and antifungal properties, suggesting the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Antioxidant Properties
Another area of interest is the antioxidant activity of indole acetamide derivatives. Research has focused on synthesizing novel compounds and evaluating their efficacy in scavenging free radicals. Some derivatives have shown considerable antioxidant activity, indicating their potential as antioxidant agents (Gopi & Dhanaraju, 2020).
Photovoltaic and Photochemical Applications
The photochemical and thermochemical properties of benzothiazolinone acetamide analogs have been explored for their potential application in dye-sensitized solar cells (DSSCs). These studies aim to understand the light harvesting efficiency and photovoltaic efficiency of such compounds, contributing to the development of new materials for solar energy conversion (Mary et al., 2020).
Drug Design and Molecular Docking
Indole acetamide derivatives have been synthesized and analyzed for their potential anti-inflammatory properties through in silico modeling and molecular docking studies. These investigations target specific proteins or enzymes, contributing to the development of new therapeutic agents with optimized interaction profiles (Al-Ostoot et al., 2020).
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrClN2O2/c20-14-8-7-12(9-15(14)21)22-17(24)10-23-16-6-2-4-11-3-1-5-13(18(11)16)19(23)25/h1-9H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSLXKGAXTKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC(=C(C=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4578994.png)

![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-1-naphthylurea](/img/structure/B4579010.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4579020.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4579028.png)

![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)